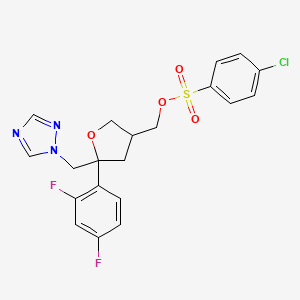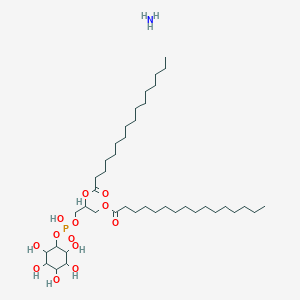
PtdIns-(1,2-dipalmitoyl) (ammonium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PtdIns-(1,2-dipalmitoyl) (ammonium salt) involves the esterification of phosphatidylinositol with palmitic acid (C16:0) at the sn-1 and sn-2 positions. This process typically requires the use of catalysts and specific reaction conditions to ensure the correct attachment of the fatty acyl chains .
Industrial Production Methods
Industrial production of PtdIns-(1,2-dipalmitoyl) (ammonium salt) involves large-scale esterification processes, often utilizing automated systems to maintain consistency and purity. The compound is then purified through various chromatographic techniques to achieve the desired level of purity .
化学反応の分析
Types of Reactions
PtdIns-(1,2-dipalmitoyl) (ammonium salt) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of phosphatidylinositol derivatives with additional oxygen-containing functional groups .
科学的研究の応用
PtdIns-(1,2-dipalmitoyl) (ammonium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid chemistry and membrane interactions.
Biology: Utilized in studies of cellular signaling pathways and membrane dynamics.
Medicine: Investigated for its potential role in drug delivery systems and therapeutic applications.
Industry: Employed in the development of lipid-based products and formulations
作用機序
The mechanism of action of PtdIns-(1,2-dipalmitoyl) (ammonium salt) involves its incorporation into cellular membranes, where it can influence membrane structure and function. It interacts with various molecular targets, including proteins and other lipids, to modulate cellular signaling pathways and membrane dynamics .
類似化合物との比較
Similar Compounds
PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (ammonium salt): Another derivative of phosphatidylinositol with additional phosphate groups at the 4 and 5 positions.
PtdIns-(3,5)-P2 (1,2-dipalmitoyl) (sodium salt): A similar compound with phosphate groups at the 3 and 5 positions.
Uniqueness
PtdIns-(1,2-dipalmitoyl) (ammonium salt) is unique due to its specific fatty acyl chain composition and its role as a synthetic analog of natural phosphatidylinositol. This makes it particularly useful for studying lipid interactions and cellular signaling in a controlled manner .
特性
分子式 |
C41H82NO13P |
|---|---|
分子量 |
828.1 g/mol |
IUPAC名 |
azane;[2-hexadecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3 |
InChIキー |
MRDHBHKPDFRCJQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-[[2-(4-chlorophenyl)phenyl]-hydroxymethyl]piperidin-1-yl]-N-[4-[[4-[2-hydroxyethyl(methyl)amino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B15285142.png)
![2-[[1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid](/img/structure/B15285147.png)
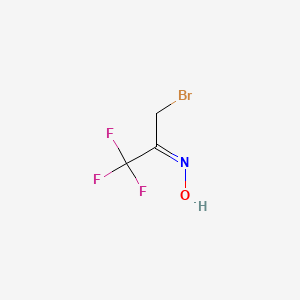
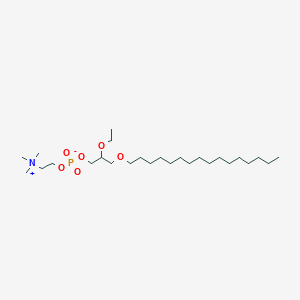

![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide](/img/structure/B15285173.png)
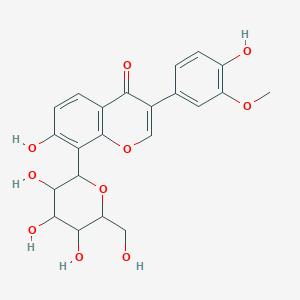
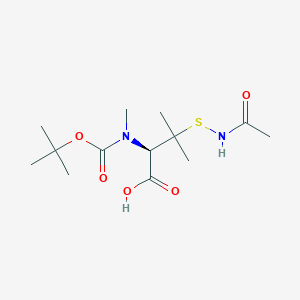
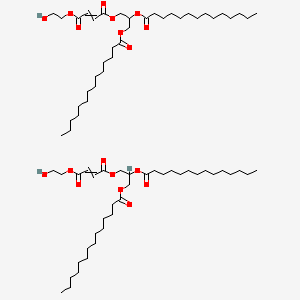
![[(2R,3R,4R,5R,6S)-4-[(2,2-dimethylpropanoyl)oxy]-5-acetamido-3-hydroxy-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B15285209.png)
![2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid](/img/structure/B15285220.png)
![22-Ethyl-7,11,14,15,28-pentahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B15285227.png)
